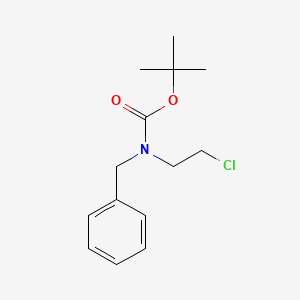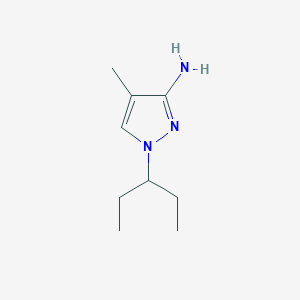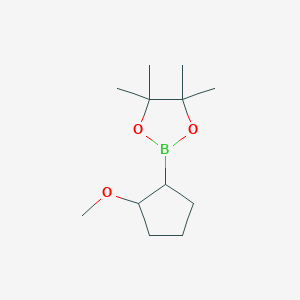
Tert-butyl benzyl(2-chloroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl benzyl(2-chloroethyl)carbamate is an organic compound with the molecular formula C14H20ClNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a benzyl group, and a 2-chloroethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl benzyl(2-chloroethyl)carbamate typically involves the reaction of benzylamine with tert-butyl chloroformate and 2-chloroethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The final product is typically obtained in high purity through distillation or crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl benzyl(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for the oxidation of the benzyl group.
Major Products Formed
Nucleophilic substitution: The major products are the substituted carbamates, depending on the nucleophile used.
Hydrolysis: The major products are benzylamine and carbon dioxide.
Oxidation: The major products are benzaldehyde or benzoic acid, depending on the oxidizing conditions.
Applications De Recherche Scientifique
Tert-butyl benzyl(2-chloroethyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic residues in proteins.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl benzyl(2-chloroethyl)carbamate involves its ability to undergo nucleophilic substitution reactions. The 2-chloroethyl group can react with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted carbamates. This reactivity makes it useful in the modification of proteins and other biomolecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-chloroethylcarbamate: Similar in structure but lacks the benzyl group.
Tert-butyl bis(2-chloroethyl)carbamate: Contains two 2-chloroethyl groups instead of one.
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a benzyl group.
Uniqueness
Tert-butyl benzyl(2-chloroethyl)carbamate is unique due to the presence of both a benzyl group and a 2-chloroethyl group, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C14H20ClNO2 |
|---|---|
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
tert-butyl N-benzyl-N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Clé InChI |
BURYWPLWCOPGBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCCl)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate](/img/structure/B13058694.png)

![1-[2-(Oxan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13058703.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine](/img/structure/B13058710.png)
![2-Ethynylthieno[2,3-B]pyridin-3-amine](/img/structure/B13058714.png)
![Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13058720.png)



![2,4-dichloro-N-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]benzamide](/img/structure/B13058745.png)


